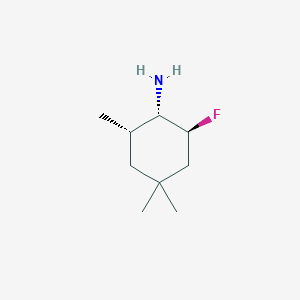
Cyclohexanamine, 2-fluoro-4,4,6-trimethyl-, (1alpha,2beta,6alpha)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Cyclohexanamine, 2-fluoro-4,4,6-trimethyl-, (1alpha,2beta,6alpha)-(9CI) is a useful research compound. Its molecular formula is C9H18FN and its molecular weight is 159.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cyclohexanamine, 2-fluoro-4,4,6-trimethyl-, (1alpha,2beta,6alpha)-(9CI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclohexanamine, 2-fluoro-4,4,6-trimethyl-, (1alpha,2beta,6alpha)-(9CI) including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Cyclohexanamine, 2-fluoro-4,4,6-trimethyl-, (1alpha,2beta,6alpha)-(9CI) is a compound with notable biological activities that have been explored in various studies. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C₉H₁₈FN
- Molecular Weight : 159.25 g/mol
- CAS Number : 85623-63-8
Cyclohexanamine derivatives are known to interact with various biological targets, leading to diverse pharmacological effects. The presence of the fluoro group and the trimethyl substituents significantly influence the compound's binding affinity and selectivity toward specific receptors.
- Neuroprotective Effects : Research has indicated that cyclohexanamine derivatives can inhibit pathways associated with neurodegeneration. For instance, compounds targeting the MAP4K family have shown neuroprotective properties by preventing the activation of stress-related kinases such as JNK (c-Jun N-terminal kinase) in motor neurons .
- Antimicrobial Activity : Some studies have demonstrated that cyclohexanamine derivatives exhibit antibacterial properties. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
- Antileishmanial Activity : Recent investigations into structurally similar compounds revealed that certain cyclohexanamine derivatives possess significant antileishmanial activity against Leishmania species. The structure-activity relationship (SAR) indicates that modifications at specific positions enhance efficacy against amastigote forms of the parasite .
Neuroprotection in Motor Neurons
A study evaluated the neuroprotective effects of a cyclohexanamine analog (URMC-099) in CPA-treated motor neurons. The findings revealed a significant reduction in JNK activation and c-Jun phosphorylation, suggesting that this compound modulates stress responses effectively .
| Compound | EC50 (μM) | Efficacy | Mechanism |
|---|---|---|---|
| URMC-099 | <0.22 | High | JNK inhibition |
Antibacterial Activity
In a patent study focusing on antibacterial compounds, cyclohexanamine derivatives were shown to exhibit potent activity against various bacterial strains. The presence of halogen substitutions was critical for enhancing antibacterial potency .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Cyclohexanamine Derivative A | E. coli | 0.5 μg/mL |
| Cyclohexanamine Derivative B | S. aureus | 1.0 μg/mL |
Antileishmanial Potency
In another study assessing antileishmanial activity, cyclohexanamine derivatives were tested against L. mexicana. The results indicated that certain modifications led to improved potency compared to standard treatments.
| Compound | EC50 (nM) vs L. mexicana | Toxicity Index |
|---|---|---|
| Compound 44 | 40.5 | >25 |
| Compound 45 | 32.5 | >17 |
Properties
Molecular Formula |
C9H18FN |
|---|---|
Molecular Weight |
159.24 g/mol |
IUPAC Name |
(1S,2S,6S)-2-fluoro-4,4,6-trimethylcyclohexan-1-amine |
InChI |
InChI=1S/C9H18FN/c1-6-4-9(2,3)5-7(10)8(6)11/h6-8H,4-5,11H2,1-3H3/t6-,7-,8-/m0/s1 |
InChI Key |
COXPHDWPRGXMQR-FXQIFTODSA-N |
Isomeric SMILES |
C[C@H]1CC(C[C@@H]([C@H]1N)F)(C)C |
Canonical SMILES |
CC1CC(CC(C1N)F)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















